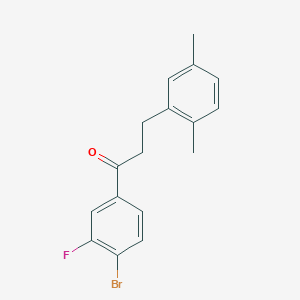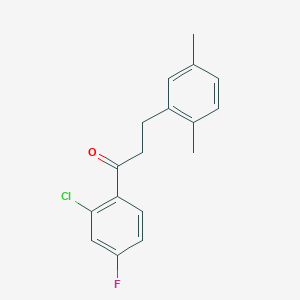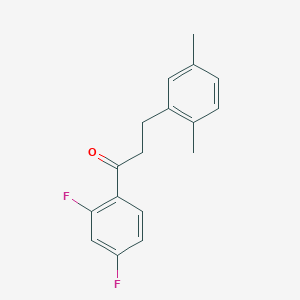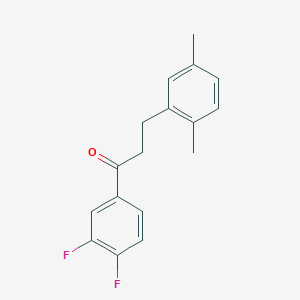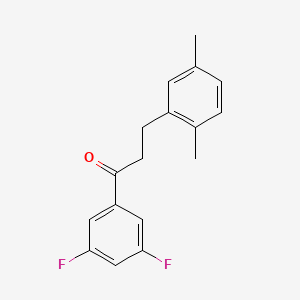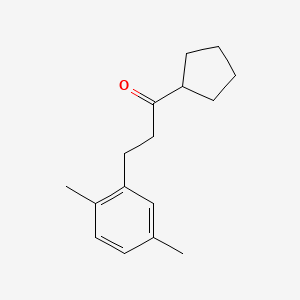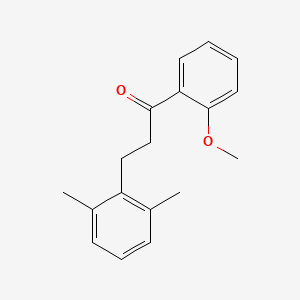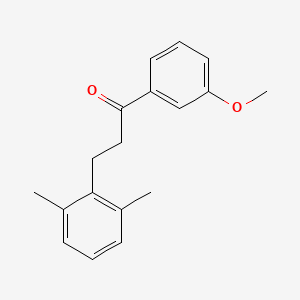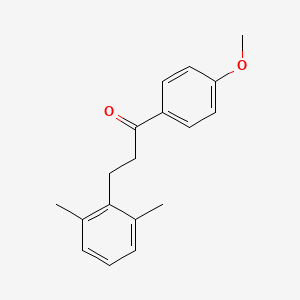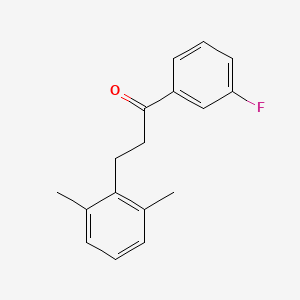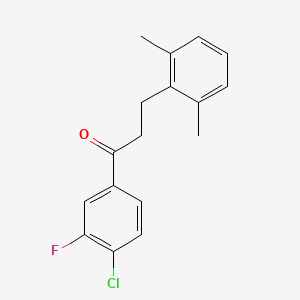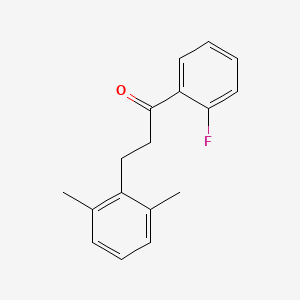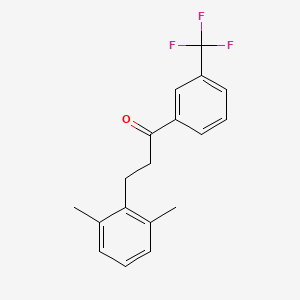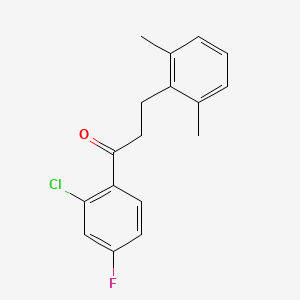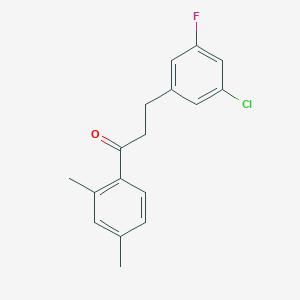
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . Another related compound is “(3-Chloro-5-fluorophenyl)methanol” with a linear formula of C7H6ClFO and a molecular weight of 160.577 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” is represented by the SMILES string OB(O)C1=CC(F)=CC(Cl)=C1 . For “(3-Chloro-5-fluorophenyl)methanol”, the linear formula is C7H6ClFO .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . Its molecular weight is 174.36 g/mol and its molecular formula is C6H5BClFO2 . The compound “(3-Chloro-5-fluorophenyl)methanol” has a molecular weight of 160.577 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and studied for its crystal structure, which is determined by X-ray single crystal diffraction. This study provides insights into the molecular arrangement and intermolecular interactions of similar compounds (Huang et al., 2005).
Spectral Analysis and Quantum Chemical Studies
- Spectral and Quantum Chemical Analysis : Studies have been conducted to understand the spectral properties and chemical reactivity through molecular geometry analysis, using techniques like FT-IR, NMR, and quantum chemical calculations. This helps in predicting the behavior of such compounds in different environments (Satheeshkumar et al., 2017).
Intermolecular Interactions
- Study of Intermolecular Interactions : Research has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, in derivatives of 1,2,4-triazoles. This is crucial for predicting the stability and reactivity of such compounds (Shukla et al., 2014).
Photodehalogenation Studies
- Photodehalogenation and Intermediates : Research on photodehalogenation of chloro or fluoro benzene derivatives, including similar compounds, has provided insights into the formation of intermediates like phenyl cations and benzynes. This is significant for understanding the photochemistry of such compounds (Protti et al., 2012).
Polymerization and Material Properties
- Oxidative Polymerization : Studies have been conducted on the preparation and oxidative polymerization of similar compounds. Understanding these properties is crucial for the development of new materials with specific characteristics (Hyun et al., 1988).
Safety And Hazards
The safety data sheet for “3-Chloro-5-fluorophenylmagnesium bromide, 0.5M solution in THF” indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-5-16(12(2)7-11)17(20)6-4-13-8-14(18)10-15(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMSFMGKVPFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644955 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone | |
CAS RN |
898750-67-9 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

